(3-Methyloxetan-3-yl)methyl prop-2-ynoate
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Overview
Description
(3-Methyloxetan-3-yl)methyl prop-2-ynoate is an organic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.163 g/mol It is a derivative of oxetane and propynoic acid, characterized by the presence of a three-membered oxetane ring and a propynoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl)methyl prop-2-ynoate typically involves the esterification of (3-methyloxetan-3-yl)methanol with propynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-yl)methyl prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(3-Methyloxetan-3-yl)methyl prop-2-ynoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methyl prop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active oxetane and propynoic acid moieties, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxetan-3-yl)methyl benzoate: Similar structure but with a benzoate ester group instead of a propynoate group.
(3-Methyloxetan-3-yl)methyl acetate: Contains an acetate ester group, differing in reactivity and applications.
Uniqueness
(3-Methyloxetan-3-yl)methyl prop-2-ynoate is unique due to its combination of an oxetane ring and a propynoate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
190507-88-1 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methyl prop-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-3-7(9)11-6-8(2)4-10-5-8/h1H,4-6H2,2H3 |
InChI Key |
MQWKSGOBTUJCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)COC(=O)C#C |
Origin of Product |
United States |
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